molecular formula C5ClF4N B1280149 4-Chloro-2,3,5,6-tetrafluoropyridine CAS No. 52026-98-9

4-Chloro-2,3,5,6-tetrafluoropyridine

Cat. No.: B1280149
CAS No.: 52026-98-9
M. Wt: 185.5 g/mol
InChI Key: LLHMNSNECXJBQY-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C5ClF4N and a molecular weight of 185.51 g/mol . This compound is characterized by the presence of four fluorine atoms and one chlorine atom attached to a pyridine ring, making it a highly electron-deficient aromatic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Safety and Hazards

When handling 4-Chloro-2,3,5,6-tetrafluoropyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

4-Chloro-2,3,5,6-tetrafluoropyridine is a fluoropyridine derivative . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Mode of Action

The mode of action of this compound involves nucleophilic substitution reactions . These systems are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile .

Biochemical Pathways

It’s known that fluoropyridines can be used for the synthesis of various drug-like systems , indicating that they may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in pharmacology to increase the lipophilicity and biological activity of compounds .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3,5,6-tetrafluoropyridine typically involves the fluorination of chlorinated pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by the reduction of the resulting intermediate with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields this compound in high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form tetrafluoropyridine derivatives.

    Cycloaddition: It can participate in cycloaddition reactions with dienes and other unsaturated compounds.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azido, alkoxy, and amino derivatives of tetrafluoropyridine.

    Reduction: The major product is tetrafluoropyridine.

    Cycloaddition: The products are various cycloadducts depending on the reactants used.

Properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMNSNECXJBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503536
Record name 4-Chloro-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-98-9
Record name 4-Chloro-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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